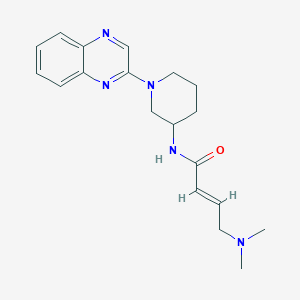

(E)-4-(Dimethylamino)-N-(1-quinoxalin-2-ylpiperidin-3-yl)but-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-4-(Dimethylamino)-N-(1-quinoxalin-2-ylpiperidin-3-yl)but-2-enamide , commonly referred to as Quinoxaline Derivative , is a nitrogen-containing heterocyclic compound. It exhibits versatile pharmacological properties and has found applications in both pharmaceutical and industrial contexts. Quinoxaline derivatives have been synthesized using green chemistry principles, making them environmentally friendly. Notably, several quinoxaline-containing drugs, such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox, are currently used as antibiotics in the market .

Synthesis Analysis

The synthesis of quinoxaline derivatives involves various methods, including condensation reactions between o-phenylene diamines and 1,2-dicarbonyl compounds. These reactions yield quinoxaline (C8H6N2), a white crystalline powder with wide-ranging applications in natural products and pharmaceutical ingredients .

Chemical Reactions Analysis

- Anti-Cancer & Anti-Proliferative Activity : Quinoxaline derivatives have shown promise as anti-cancer agents. Researchers have designed novel series of quinoxaline-amino-phenyl derivatives as bromodomain and extra-terminal (BET) protein inhibitors, targeting BRD4. These compounds hold potential for cancer treatment . Anti-Microbial Activity : Some quinoxaline derivatives demonstrate antimicrobial properties, which could be explored further for infectious disease management . Anti-Convulsant Activity : Certain quinoxaline compounds exhibit anti-convulsant effects, warranting investigation for neurological disorders . Anti-Tuberculosis, Anti-Malarial, and Anti-Leishmanial Activities : Quinoxaline derivatives have been evaluated against these diseases, offering potential therapeutic avenues . Anti-HIV Activity : Research has explored quinoxaline derivatives as anti-HIV agents, although further studies are needed . Anti-Inflammatory and Anti-Oxidant Activities : Quinoxaline compounds may have anti-inflammatory and antioxidant effects .

Orientations Futures

This review serves as a valuable reference for researchers exploring the multifunctional properties of quinoxaline derivatives . For further details, refer to the cited literature.

: Bala Aakash, V., Ramalakshmi, N., Bhuvaneswari, S., Sankari, E., & Arunkumar, S. (2022). Comprehensive Review on Versatile Pharmacology of Quinoxaline Derivative. Russian Journal of Bioorganic Chemistry, 48, 657–677. Read more

Propriétés

IUPAC Name |

(E)-4-(dimethylamino)-N-(1-quinoxalin-2-ylpiperidin-3-yl)but-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O/c1-23(2)11-6-10-19(25)21-15-7-5-12-24(14-15)18-13-20-16-8-3-4-9-17(16)22-18/h3-4,6,8-10,13,15H,5,7,11-12,14H2,1-2H3,(H,21,25)/b10-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVPMRQCHKYNELM-UXBLZVDNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=CC(=O)NC1CCCN(C1)C2=NC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C/C=C/C(=O)NC1CCCN(C1)C2=NC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-(Dimethylamino)-N-(1-quinoxalin-2-ylpiperidin-3-yl)but-2-enamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2529108.png)

![3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2529110.png)

![3-[[1-(1-Methylimidazol-2-yl)sulfonylpiperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2529114.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-bromo-2-chlorobenzamide](/img/structure/B2529115.png)

![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2529117.png)

![5-Bromo-4-{4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine](/img/structure/B2529118.png)

![2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde](/img/structure/B2529122.png)

![3-{3-oxo-5-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2529126.png)